molecular formula C8H8N2O B142161 7-methyl-1H-benzo[d]imidazol-4-ol CAS No. 126462-95-1

7-methyl-1H-benzo[d]imidazol-4-ol

Cat. No.: B142161
CAS No.: 126462-95-1
M. Wt: 148.16 g/mol
InChI Key: ULRSUUNKPNRHQW-UHFFFAOYSA-N
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Description

Overview of the Benzimidazole (B57391) Core Structure and its Significance in Chemical Sciences

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a prominent heterocyclic scaffold in medicinal chemistry. nih.govarabjchem.org This core structure is considered a "privileged" pharmacophore due to its recurrent presence in a wide array of biologically active compounds. nih.gov Its structural similarity to purine (B94841) has spurred extensive research into its potential as a therapeutic agent. arabjchem.org The versatility of the benzimidazole ring allows for substitutions at multiple positions, leading to a diverse range of derivatives with varied pharmacological properties. guidechem.comimpactfactor.org

Benzimidazole-based compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties. nih.govarabjchem.org This wide range of applications has established benzimidazole as a crucial building block in the development of new drugs. nih.govimpactfactor.org

Rationale for Academic and Research Focus on Hydroxylated and Methylated Benzimidazole Derivatives

The functionalization of the benzimidazole core with hydroxyl (-OH) and methyl (-CH3) groups is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. The position and number of these substituents can significantly influence a compound's activity.

Hydroxylated benzimidazole derivatives have shown notable potential in various therapeutic areas. For instance, studies have indicated that the presence of a hydroxyl group on the phenyl ring of benzimidazole derivatives can be crucial for their antiglycation and antioxidant activities. jksus.org The position of the hydroxyl group can further fine-tune this potential. jksus.org In the context of anticancer research, a hydroxyl substitution on the aryl ring of a benzimidazole derivative was found to contribute to a strong cytotoxic effect against breast cancer cells. nih.gov

Similarly, methylation of the benzimidazole scaffold plays a significant role in modifying its biological profile. The addition of a methyl group can influence the molecule's ability to interact with biological targets. rsc.org For example, research on certain benzimidazole derivatives as PqsR inhibitors for Pseudomonas aeruginosa infections revealed that a 1-methyl-1H-benzo[d]imidazol-2-amine derivative exhibited a significant enhancement in activity compared to the unsubstituted parent compound. nih.govacs.org

Current Research Landscape and Identified Gaps for 7-Methyl-1H-benzo[d]imidazol-4-ol

The specific compound this compound, while belonging to the important class of substituted benzimidazoles, appears to be a less extensively studied derivative. Available information primarily consists of its chemical identity and basic properties.

PropertyValue
IUPAC Name 7-methyl-1H-benzimidazole
Synonym 4-Methyl-1H-benzo[d]imidazole
CAS Number 4887-83-6
Molecular Formula C8H8N2
Physical Form Solid
Purity 98%
This data is compiled from a publicly available source. sigmaaldrich.com

While the broader classes of hydroxylated and methylated benzimidazoles have garnered significant research interest, detailed studies focusing specifically on the synthesis, chemical reactivity, and biological activity of this compound are not widely reported in the public domain. There is a clear gap in the literature regarding the specific pharmacological profile and potential therapeutic applications of this particular isomer.

Further research is warranted to elucidate the unique properties conferred by the specific placement of the methyl and hydroxyl groups at the 7- and 4-positions of the benzimidazole ring, respectively. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships within this important class of heterocyclic compounds and could potentially uncover novel therapeutic leads.

Properties

CAS No.

126462-95-1

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

7-methyl-3H-benzimidazol-4-ol

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6(11)8-7(5)9-4-10-8/h2-4,11H,1H3,(H,9,10)

InChI Key

ULRSUUNKPNRHQW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)O)NC=N2

Canonical SMILES

CC1=C2C(=C(C=C1)O)NC=N2

Synonyms

1H-Benzimidazol-4-ol,7-methyl-(9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Methyl 1h Benzo D Imidazol 4 Ol

Classical Condensation and Cyclization Approaches to Benzimidazol-4-ol Scaffolds

The traditional and most common method for synthesizing the benzimidazole (B57391) core, including the benzimidazol-4-ol scaffold, involves the condensation of an ortho-phenylenediamine derivative with a one-carbon electrophile, followed by cyclization.

Reactions Involving ortho-Phenylenediamine Precursors and Carboxylic Acid Derivatives

The Phillips-Ladenburg reaction is a cornerstone in benzimidazole synthesis, typically involving the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. nih.gov For the synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol, the logical starting precursor would be 3-amino-2-methylaminophenol. This precursor would undergo condensation with a carboxylic acid derivative, such as formic acid or one of its esters, to introduce the C2 carbon of the imidazole (B134444) ring.

The reaction is generally facilitated by heat and a dehydrating agent or acid catalyst like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid. nih.gov The mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration to yield the benzimidazole ring.

A variety of carboxylic acid derivatives can be employed, including acid chlorides and esters, which can influence the reaction conditions and yields. The choice of the carboxylic acid derivative can also be used to introduce substituents at the 2-position of the benzimidazole ring.

Alternative Precursors and Ring-Forming Pathways (e.g., Rearrangement Reactions)

While the direct condensation of ortho-phenylenediamines is the most straightforward approach, alternative pathways to the benzimidazole scaffold exist. These can involve rearrangement reactions of other heterocyclic systems or the use of different starting materials. For instance, certain synthetic routes might start from appropriately substituted nitroanilines, which are then reduced in situ to the ortho-phenylenediamine, followed by cyclization.

Sustainable and Green Chemistry Protocols for Benzimidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These green chemistry approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Catalyst-Free and Solvent-Free Reaction Conditions

Remarkably, the synthesis of benzimidazoles can often be achieved under catalyst-free and solvent-free conditions. bohrium.comumb.edu These methods typically involve the thermal condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid. umich.eduepa.gov The reactants are often heated together neat, sometimes with simple grinding to ensure adequate mixing. umich.edu This approach offers significant advantages in terms of simplified workup procedures and reduced environmental impact. For the synthesis of this compound, this would involve heating 3-amino-2-methylaminophenol with formic acid or a suitable derivative without any added solvent or catalyst.

ReactantsConditionsYieldReference
o-phenylenediamine (B120857), AldehydeRoom Temperature, Ethanol~95% bohrium.com
o-phenylenediamine, Carboxylic Acid140°C, NeatGood umich.edu
o-diaminobenzene, Amino AcidsMelting, Solvent-Free58-86% epa.gov

This table presents examples of catalyst-free and solvent-free conditions for benzimidazole synthesis.

Microwave-Assisted and Mechanochemical Synthesis Techniques

To accelerate reaction rates and often improve yields, alternative energy sources like microwave irradiation and mechanochemical grinding are increasingly employed.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. benthamdirect.comarkat-usa.orgtandfonline.comresearchgate.net The synthesis of benzimidazoles under microwave irradiation can be performed with or without a catalyst and often in the absence of a solvent or using a green solvent like ethanol. benthamdirect.comtandfonline.com This technique has been successfully applied to the condensation of ortho-phenylenediamines with aldehydes and other carbonyl compounds. arkat-usa.orgtandfonline.com

ReactantsConditionsYieldReference
o-phenylenediamines, AldehydeMicrowave (300W)70-80% tandfonline.com
(Hetero)aromatic amine, Aldehyde, 2-Mercaptoacetic acidMicrowave (280W), TolueneHigh arkat-usa.org
N-phenyl-o-phenylenediamine, AldehydeMicrowave, Er(OTf)3 (1% mol)~99% preprints.org

This table showcases examples of microwave-assisted benzimidazole synthesis.

Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force, such as grinding in a mortar and pestle or a ball mill, to induce chemical reactions. mdpi.comrsc.orgnih.govrsc.org The condensation of ortho-phenylenediamines with aldehydes to form benzimidazoles proceeds efficiently under these conditions, often without the need for a catalyst. rsc.orgrsc.org This method is highly efficient, environmentally friendly, and scalable. mdpi.comnih.gov

ReactantsConditionsYieldReference
o-phenylenediamine, Benzoic AcidBall Milling (20 Hz, 1 hr)~95% mdpi.com
o-phenylenediamine, AldehydeMortar-Pestle GrindingHigh rsc.orgrsc.org
o-phenylenediamine, BenzaldehydeBall Milling (20 Hz, 1 hr)97% nih.gov

This table provides examples of mechanochemical synthesis of benzimidazoles.

Catalytic Systems for Enhanced Reaction Efficiency

A wide array of catalytic systems have been developed to improve the efficiency and selectivity of benzimidazole synthesis. These range from simple acids and bases to more complex metal-based and nanocatalysts.

Commonly used catalysts include:

Brønsted acids: such as p-toluenesulfonic acid. researchgate.net

Lewis acids: like titanium(III) triflate (TiCl₃OTf) and bismuth nitrate. rsc.org

Heterogeneous catalysts: including zeolites, metal oxides (e.g., Au/TiO₂), and supported reagents which offer the advantage of easy separation and recyclability. nih.gov

Nanocatalysts: such as nano-Fe₃O₄, have been shown to be effective, reusable catalysts for benzimidazole synthesis under green conditions. researchgate.net

These catalysts can facilitate the reaction under milder conditions, often leading to higher yields and shorter reaction times. The choice of catalyst can be tailored to the specific substrates and desired reaction conditions.

Lewis Acid Catalysts (e.g., Zinc Acetate (B1210297), Zirconyl Chloride, Titanium Tetrachloride)

Lewis acid catalysts are instrumental in the synthesis of benzimidazoles, primarily by activating carbonyl compounds for nucleophilic attack by o-phenylenediamines. This activation is crucial for the condensation and subsequent cyclization that forms the imidazole ring.

Zinc Acetate (Zn(OAc)₂): As a mild and affordable Lewis acid, zinc acetate is effective in catalyzing a variety of organic transformations. eurekaselect.com It promotes the synthesis of benzimidazole derivatives under relatively gentle conditions. eurekaselect.comsphinxsai.com While direct studies on its use for this compound are not prevalent, its utility in forming the core benzimidazole structure from o-phenylenediamines and aldehydes or formamides is well-documented. eurekaselect.comajgreenchem.com For instance, zinc acetate has been used to catalyze the formation of 2-aryl substituted benzimidazoles. nanoient.org

Zirconyl Chloride (ZrOCl₂): Zirconyl chloride and other zirconium compounds like zirconium tetrachloride (ZrCl₄) are efficient Lewis acid catalysts for benzimidazole synthesis. iosrjournals.orgresearchgate.net They can facilitate the reaction between o-phenylenediamines and aldehydes or orthoesters, often under mild conditions and with high yields. iosrjournals.orgresearchgate.net The catalytic activity of ZrOCl₂ has been demonstrated in the synthesis of various benzimidazole derivatives, highlighting its potential for the synthesis of the target compound. researchgate.net

Titanium Tetrachloride (TiCl₄): Titanium tetrachloride is a strong and versatile Lewis acid used in a wide array of organic syntheses. eurekaselect.comwikipedia.orgslideshare.net Its high oxophilicity makes it particularly effective in reactions involving carbonyl compounds. wikipedia.org In the context of benzimidazole synthesis, TiCl₄ can promote the condensation of o-phenylenediamines with aldehydes. rsc.orgresearchgate.net It is often used in sub-stoichiometric amounts and is known for its ability to enhance reaction efficiency and reduce reaction times. eurekaselect.com

CatalystGeneral Role in Benzimidazole SynthesisKey Advantages
Zinc Acetate Promotes condensation of o-phenylenediamines with carbonyl compounds.Readily available, affordable, low-toxicity. eurekaselect.com
Zirconyl Chloride Catalyzes cyclization of o-phenylenediamines with aldehydes or orthoesters.High catalytic activity, mild reaction conditions. iosrjournals.orgresearchgate.netresearchgate.net
Titanium Tetrachloride Activates aldehydes for nucleophilic attack and promotes cyclization.Strong Lewis acid, high efficiency, applicable to a wide range of substrates. eurekaselect.comwikipedia.org
Brønsted Acid-Promoted Cyclizations (e.g., Acetic Acid, Hydrochloric Acid, Boric Acid)

Brønsted acids facilitate benzimidazole synthesis by protonating the carbonyl group, thereby increasing its electrophilicity and promoting the cyclocondensation reaction.

Acetic Acid (CH₃COOH): Acetic acid can function as both a catalyst and a reagent in benzimidazole synthesis. tandfonline.comtandfonline.com It is commonly used in the reaction of o-phenylenediamines with aldehydes, where it protonates the aldehyde and facilitates the subsequent cyclization and dehydration steps. tandfonline.comtandfonline.comyoutube.com This method is often highlighted for its environmental friendliness, especially when used in mechanochemical (grinding) techniques. tandfonline.comtandfonline.com

Hydrochloric Acid (HCl): As a strong mineral acid, hydrochloric acid is traditionally used in the Phillips-Ladenburg synthesis of benzimidazoles, which involves the condensation of an o-phenylenediamine with a carboxylic acid at elevated temperatures. google.comrsc.orgresearchgate.net The strongly acidic medium ensures the protonation of the carboxylic acid, driving the reaction towards the formation of the benzimidazole ring. google.comrsc.org

Boric Acid (B(OH)₃): Boric acid is a mild, inexpensive, and environmentally benign catalyst for the synthesis of 2-substituted benzimidazoles. researchgate.netresearchgate.netsemanticscholar.orgzendy.iosemanticscholar.org It effectively catalyzes the condensation of o-phenylenediamines with a variety of aldehydes in aqueous media and at room temperature, offering high yields and simple work-up procedures. researchgate.netresearchgate.netsemanticscholar.org

CatalystGeneral Role in Benzimidazole SynthesisTypical Reaction Conditions
Acetic Acid Catalyst and/or reagent for condensation of o-phenylenediamines and aldehydes.Often used in grinding methods or at reflux temperatures. tandfonline.comtandfonline.comyoutube.com
Hydrochloric Acid Strong acid catalyst for the Phillips-Ladenburg synthesis.Typically requires elevated temperatures. google.comrsc.orgresearchgate.net
Boric Acid Mild and green catalyst for condensation of o-phenylenediamines and aldehydes.Often in aqueous media at room temperature. researchgate.netresearchgate.netsemanticscholar.org
Metal-Organic Frameworks and Nanocomposite Catalysts

Recent advancements in catalysis have introduced the use of heterogeneous catalysts like Metal-Organic Frameworks (MOFs) and nanocomposites for benzimidazole synthesis, offering advantages such as high efficiency, selectivity, and reusability.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable porosity. mdpi.com Their structures, often containing Lewis acidic metal sites, make them highly effective heterogeneous catalysts. nih.govresearchgate.net For example, a titanium-based MOF, NH₂-MIL-125(Ti), and a nickel-based MOF have been shown to be efficient catalysts for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. nih.govrsc.org These catalysts are often reusable and can operate under mild, oxidant-free conditions. rsc.org

Nanocomposite Catalysts: Nanocomposite catalysts, which can be magnetically separable, offer a practical approach to sustainable synthesis. rsc.orgdoi.orgresearchgate.net For instance, nickel-decorated SBA-15 nanocomposites and various iron oxide-based nanomaterials have been successfully employed as catalysts for the synthesis of 2-aryl-substituted benzimidazoles. rsc.orgdoi.org These catalysts are noted for their mild reaction conditions, easy work-up, good functional group tolerance, and high product yields. rsc.org Zinc oxide nanoparticles have also been used, demonstrating high catalytic reactivity and environmental advantages. nih.gov

Catalyst TypeKey FeaturesAdvantages in Benzimidazole Synthesis
Metal-Organic Frameworks (MOFs) High surface area, tunable porosity, reusable Lewis acid sites. mdpi.comnih.govrsc.orgHigh catalytic activity, selectivity, reusability, mild reaction conditions. nih.govrsc.org
Nanocomposite Catalysts High surface area, often magnetically separable, reusable. rsc.orgdoi.orgnih.govMild reaction conditions, easy work-up, high yields, environmentally friendly. rsc.orgdoi.org

Targeted Functionalization and Derivatization of the this compound Scaffold

The this compound core presents multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially enhanced or modulated biological activities.

Strategies for Modification at the C-4 Hydroxyl Group

The C-4 hydroxyl group is a prime target for functionalization due to its nucleophilic nature. Common strategies include:

Etherification: Conversion of the hydroxyl group to an ether can be achieved through reactions like the Williamson ether synthesis. This modification alters the molecule's polarity and steric bulk.

Esterification: The hydroxyl group can be readily converted to an ester by reacting with various acylating agents. This is a common approach to create prodrugs, where the ester linkage is designed to be cleaved in vivo.

O-Alkylation: Direct alkylation of the hydroxyl group using alkyl halides in the presence of a base is a straightforward method to introduce a variety of alkyl chains.

Introduction and Manipulation of Substituents at the C-7 Position

The C-7 methyl group, while less reactive than the hydroxyl group, can also be functionalized:

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization such as the formation of amides or esters.

Halogenation: Free-radical halogenation can introduce a halogen to the methyl group, creating a reactive site for subsequent nucleophilic substitution reactions.

N-Substitution and Heteroatom Modification Pathways

The nitrogen atoms of the imidazole ring are key sites for derivatization, significantly influencing the electronic properties and biological activity of the benzimidazole scaffold. rsc.org

N-Alkylation/N-Arylation: The acidic N-H proton can be removed by a base, and the resulting anion can be reacted with a variety of electrophiles, including alkyl and aryl halides, to introduce substituents at the N-1 or N-3 position. rsc.org

N-Acylation: The nitrogen atoms can also be acylated using acid chlorides or anhydrides.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the benzimidazole core, enabling the introduction of substituents at positions that are otherwise difficult to access.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for the development of new therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

The functionalization of the benzimidazole core represents a powerful strategy for the synthesis of derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as a versatile and efficient tool for the formation of carbon-carbon and carbon-heteroatom bonds on the benzimidazole scaffold. researchgate.netnih.gov These reactions offer mild conditions and broad functional group tolerance, making them highly attractive for the late-stage modification of complex molecules. researchgate.net

While a direct palladium-catalyzed synthesis of this compound is not extensively documented, the functionalization of a pre-formed 7-methyl-1H-benzo[d]imidazole core is a plausible and strategic approach. This can be envisioned through two primary palladium-catalyzed pathways: C-H activation/hydroxylation or the cross-coupling of a halogenated precursor.

Palladium-Catalyzed C-H Hydroxylation:

Direct C-H hydroxylation of an aromatic ring is a highly sought-after transformation. Palladium catalysis can enable the regioselective introduction of a hydroxyl group. nih.gov For the synthesis of this compound, this would involve the direct hydroxylation of 7-methyl-1H-benzo[d]imidazole at the C-4 position. The reaction typically requires a suitable palladium catalyst, a ligand, and an oxidant.

A general representation of this approach is shown below:

Scheme 1: Putative palladium-catalyzed C-H hydroxylation for the synthesis of this compound.

The regioselectivity of this reaction is a critical aspect, and it is often guided by the inherent electronic properties of the substrate or through the use of directing groups. nih.gov In the case of 7-methyl-1H-benzo[d]imidazole, the electronic influence of the methyl and imidazole moieties would play a significant role in directing the hydroxylation to the C-4 position.

Palladium-Catalyzed Cross-Coupling of Halogenated Precursors:

An alternative and often more controlled method involves the use of a halogenated benzimidazole precursor. For instance, a 4-halo-7-methyl-1H-benzo[d]imidazole could undergo a palladium-catalyzed hydroxylation reaction. This approach offers the advantage of unambiguous regioselectivity, as the position of the hydroxyl group is predetermined by the placement of the halogen atom.

The Buchwald-Hartwig amination, a cornerstone of palladium catalysis, has been extended to C-O bond formation, enabling the synthesis of phenols from aryl halides. nih.govthieme-connect.com A similar strategy could be employed here, using a suitable hydroxide (B78521) source.

Scheme 2: Plausible palladium-catalyzed hydroxylation of a 4-halo-7-methyl-1H-benzo[d]imidazole.

The choice of palladium catalyst and ligand is crucial for the success of these coupling reactions. A variety of phosphine-based ligands have been developed to facilitate the challenging C-O bond formation. nih.gov

Below is a table summarizing representative palladium catalyst systems that could be adapted for the functionalization of the 7-methyl-1H-benzo[d]imidazole core, based on established methodologies for related substrates.

Catalyst PrecursorLigandBaseSolventPotential Application
Pd(OAc)₂Buchwald-type biaryl phosphineK₂CO₃ or Cs₂CO₃Toluene or DioxaneC-O coupling of a 4-halo-7-methylbenzimidazole with a hydroxide source.
Pd₂(dba)₃Xantphost-BuONaTolueneC-H hydroxylation of 7-methylbenzimidazole.
PdCl₂(dppf)-NaOt-BuTHFFunctionalization of a pre-formed benzimidazole ring.

Mechanistic Elucidation of Synthetic Transformations for Benzimidazol-4-ol Architectures

Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new, more efficient pathways. The formation of the benzimidazol-4-ol architecture can proceed through various transformations, and the underlying mechanisms, particularly those involving palladium catalysis, are of significant interest.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the nucleophile, and reductive elimination. uwindsor.ca

In the context of the palladium-catalyzed hydroxylation of a 4-halo-7-methyl-1H-benzo[d]imidazole, the proposed mechanism would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-X bond (where X is a halogen) of the 4-halo-7-methyl-1H-benzo[d]imidazole to form a Pd(II) intermediate.

Ligand Exchange/Coordination: The hydroxide source (e.g., MOH, where M is an alkali metal) coordinates to the palladium center.

Reductive Elimination: The C-O bond is formed through reductive elimination, regenerating the Pd(0) catalyst and yielding the final product, this compound.

Figure 1: Generalized catalytic cycle for the palladium-catalyzed hydroxylation of a 4-halo-7-methyl-1H-benzo[d]imidazole.

For direct C-H functionalization reactions, the mechanism is often more complex and can involve different pathways, such as a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. nih.gov The regioselectivity in these reactions is a subject of intensive research and is influenced by factors such as the electronic and steric nature of the substrate and the ligands employed. nih.gov

The formation of the benzimidazole ring itself, typically through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, generally proceeds through a nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by cyclization and dehydration. nih.gov While not a palladium-catalyzed process itself, the synthesis of the necessary substituted o-phenylenediamine precursor is a critical step where palladium catalysis could be employed to introduce the methyl group.

Chemical Reactivity and Advanced Transformations of 7 Methyl 1h Benzo D Imidazol 4 Ol

Electrophilic and Nucleophilic Reaction Profiles of the Benzimidazole (B57391) Core

The benzimidazole core of 7-methyl-1H-benzo[d]imidazol-4-ol presents a nuanced reactivity profile, susceptible to both electrophilic and nucleophilic attacks. The electron-rich nature of the imidazole (B134444) ring, a six π-electron aromatic system, generally favors electrophilic substitution. ajol.info The specific positions of these reactions are influenced by the substituents on the benzene (B151609) ring.

In related benzimidazole structures, electrophilic substitution reactions such as nitration, bromination, and acylation have been observed. researchgate.net For instance, the nitration of some 5-(2-furyl)-1-methyl-1H-imidazoles can result in substitution on the imidazole fragment depending on the reaction conditions. researchgate.net The presence of the hydroxyl (-OH) and methyl (-CH3) groups on the benzene portion of this compound will direct incoming electrophiles. The hydroxyl group is a strong activating group and ortho-, para-directing, while the methyl group is a weaker activating group and also ortho-, para-directing.

Conversely, the benzimidazole core can undergo nucleophilic attack, particularly when activated by an electron-withdrawing group or under conditions that favor the formation of a benzimidazolide (B1237168) anion. The synthesis of benzimidazole derivatives often involves the nucleophilic addition of o-phenylenediamines to carboxylic acids or their derivatives. rsc.org A metal-free synthesis of benzimidazoles has been reported through the dehydrogenative coupling of diamines and alcohols, showcasing the versatility of the benzimidazole core in nucleophilic reactions. rsc.org

Redox Chemistry of the Hydroxylated Benzimidazole Moiety

The hydroxylated benzimidazole moiety in this compound is redox-active. The phenol-like hydroxyl group can undergo oxidation, a reaction of significant interest in the context of bioinspired catalysis and antioxidant activity.

Bioinspired ortho-quinone catalysts have been utilized for the oxidative synthesis of benzimidazoles from primary amines, highlighting the potential for the hydroxylated benzimidazole to participate in redox cycles. researchgate.net In such processes, the hydroxyl group can be oxidized to a quinone or a related species, which can then act as a catalyst in subsequent reactions. The redox potential of the hydroxylated benzimidazole can be modulated by the electronic properties of the substituents on the aromatic ring.

Furthermore, the antioxidant properties of hydroxyl-substituted benzimidazoles have been investigated. nih.gov These compounds can act as radical scavengers, a property attributed to the hydrogen-donating ability of the hydroxyl group. The resulting phenoxyl radical can be stabilized by resonance within the benzimidazole ring system. The redox chemistry is also relevant in the context of metal complexation, where the benzimidazole ligand can influence the redox properties of the coordinated metal ion.

Coordination Chemistry with Metal Ions

The structure of this compound, featuring both a nitrogen-containing heterocyclic ring and a hydroxyl group, makes it an excellent candidate for forming coordination complexes with a variety of metal ions.

The imidazole ring within the benzimidazole structure contains two nitrogen atoms, one of which readily coordinates with metal ions. ajol.info The specific coordination mode of this compound can vary. It can act as a monodentate ligand, coordinating through the pyridine-type nitrogen of the imidazole ring. researchgate.net Alternatively, the presence of the hydroxyl group at the 4-position allows for bidentate chelation, where both the imidazole nitrogen and the hydroxyl oxygen can bind to a metal center, forming a stable chelate ring.

The design of ligands based on benzimidazole derivatives for specific applications often involves modifying the substituents on the benzimidazole core to tune the electronic and steric properties of the ligand. rsc.org For instance, the introduction of bulky groups can influence the geometry of the resulting metal complex, while electron-donating or withdrawing groups can alter the ligand's affinity for different metal ions. nih.gov The flexibility and angular character of the ligand also play a crucial role in determining the final structure of the coordination polymer. rsc.org

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Complex Geometry
MonodentateN (imidazole)Can lead to various geometries depending on other ligands and the metal ion's coordination number.
Bidentate (Chelating)N (imidazole), O (hydroxyl)Often forms stable 5- or 6-membered chelate rings, influencing the overall complex geometry.

As a chelating agent, this compound can form significantly more stable metal complexes compared to its monodentate counterparts, a phenomenon known as the chelate effect. libretexts.org The formation of a chelate ring with a metal ion increases the thermodynamic stability of the complex due to a favorable entropy change. libretexts.org

The stability and structure of the resulting metal complex are influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. researchgate.net The methyl and hydroxyl substituents on the benzimidazole ring can also affect the stability and structure of the metal complexes. The electron-donating methyl group can increase the basicity of the coordinating nitrogen, potentially leading to stronger metal-ligand bonds. The hydroxyl group's participation in chelation is a key factor in enhancing complex stability.

The geometry of the metal complex will be dictated by the coordination number and electronic configuration of the metal ion, as well as the steric constraints imposed by the ligand. For example, with transition metals like copper(II) and nickel(II), square planar or tetrahedral geometries are common. researchgate.net The formation of stable chelates with metal ions is a critical aspect in the design of metal-based drugs and catalysts. nih.govnih.gov

Photoreactivity and Excited-State Processes

The photoreactivity of benzimidazole derivatives is an area of growing interest. The aromatic benzimidazole core can absorb UV radiation, leading to the formation of electronically excited states. The fate of these excited states can include fluorescence, phosphorescence, or photochemical reactions.

The presence of the hydroxyl group in this compound can significantly influence its photophysical properties. Phenolic compounds are known to undergo excited-state proton transfer (ESPT), a process where the acidity of the hydroxyl group increases dramatically upon photoexcitation. This can lead to the formation of a photo-induced tautomer with different emission properties.

While specific studies on the photoreactivity of this compound are not extensively detailed in the provided search results, the general photochemistry of benzimidazoles and hydroxylated aromatic compounds provides a framework for understanding its potential behavior. The excited-state dynamics can be influenced by factors such as solvent polarity and the presence of metal ions. The coordination of a metal ion can either quench the fluorescence of the ligand or, in some cases, lead to the formation of new emissive species. The study of such excited-state processes is crucial for applications in areas like photosensitizers and fluorescent probes.

Advanced Spectroscopic and Structural Characterization of 7 Methyl 1h Benzo D Imidazol 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 7-methyl-1H-benzo[d]imidazol-4-ol, were not found in the reviewed literature. While NMR data for various other benzimidazole (B57391) derivatives are available, providing a general framework for the expected spectral regions, no peer-reviewed studies or databases presented the specific spectra for this compound. rsc.orgbeilstein-journals.orgarabjchem.org

Vibrational Spectroscopy (Infrared and Raman)

Detailed experimental Infrared (IR) and Raman spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, could not be located. Information regarding the stretching and bending vibrations for the O-H, N-H, C-H, C=N, C=C, and C-O bonds specific to this molecule is not available in the surveyed sources. niscpr.res.inrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

No specific experimental data for the UV-Vis absorption maxima (λmax) or fluorescence emission spectra of this compound were identified. This information would be crucial for understanding the electronic transitions (e.g., π→π* and n→π*) within the molecule, but published spectra for this specific compound are not available.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

A detailed mass spectrum, including the molecular ion peak (M+) and the characteristic fragmentation pattern for this compound, was not found. Such data is essential for confirming the molecular weight and elucidating the compound's structure through the analysis of its fragment ions. While mass spectrometry data exists for related benzimidazole structures, specific analysis for this compound is not documented in the available literature. nih.gov

X-ray Diffraction Analysis of Crystalline Forms and Metal Complexes

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates from single-crystal X-ray diffraction analysis, were found for this compound or its metal complexes. This analysis is fundamental for determining the precise three-dimensional arrangement of atoms and the crystal packing of the molecule in its solid state. nih.govmdpi.com

Computational and Theoretical Investigations of 7 Methyl 1h Benzo D Imidazol 4 Ol

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. nih.gov These calculations offer a detailed understanding of the molecule's behavior at the quantum mechanical level.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electron-conducting properties. nih.govaimspress.com

A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease with which its electrons can be excited. researchgate.net For benzimidazole derivatives, this analysis helps in predicting their susceptibility to electrophilic and nucleophilic attacks. nih.gov The HOMO energy level indicates the molecule's tendency to donate electrons to an electrophile, while the LUMO energy level reflects its ability to accept electrons from a nucleophile. nih.gov

Theoretical studies on various benzimidazole compounds have shown that the distribution of HOMO and LUMO densities is often concentrated around the imidazole (B134444) and aromatic rings, highlighting these regions as key for chemical interactions. nih.gov The energy gap can be influenced by substitutions on the benzimidazole core. For instance, in some chiral benzimidazoles, the HOMO-LUMO gap was found to vary significantly with different substituents, ranging from 3.71 eV to 5.61 eV, indicating a modulation of their chemical stability and reactivity. nih.gov

Interactive Data Table: Representative HOMO-LUMO Energy Gaps in Benzimidazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzimidazole Derivative 3d - - 4.48
Benzimidazole Derivative 6d - - 3.71
Benzimidazole Derivative 3a - - 5.61
Benzimidazole Derivative 3f - - 5.61
Benomyl - - 5.039

Data sourced from multiple theoretical studies on various benzimidazole derivatives to illustrate the typical range of values. nih.govnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. nih.govrsc.org The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue represents positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov Green areas signify regions of neutral potential. nih.gov

For benzimidazole structures, MEP analysis often reveals that the nitrogen atoms of the imidazole ring are regions of high electron density (negative potential), making them likely sites for protonation and hydrogen bonding interactions. researchgate.netresearchgate.net Conversely, the hydrogen atoms, particularly the N-H proton, exhibit a positive potential, indicating their acidic nature. orientjchem.org These electrostatic potential maps are instrumental in understanding drug-receptor interactions and other biological recognition processes. nih.govresearchgate.net The shape and size of the molecule, as defined by the MEP surface, also play a crucial role in these interactions. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.netirjweb.com Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. irjweb.com

Electronegativity (χ): Describes the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character. researchgate.netirjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. irjweb.com

These parameters are calculated using the energies of the HOMO and LUMO. irjweb.com For example, a study on a specific benzimidazole derivative reported a relatively high chemical hardness of 2.2449 eV, suggesting significant stability. irjweb.com Another investigation on a different benzimidazole compound calculated a high electrophilicity index of 3.807 eV, confirming its electrophilic nature. researchgate.net These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.

Interactive Data Table: Calculated Reactivity Descriptors for a Benzimidazole Derivative

Descriptor Value
Chemical Hardness (η) 2.2449 eV
Electronegativity (χ) -
Electrophilicity Index (ω) 3.807 eV

Data compiled from separate studies on different benzimidazole compounds to showcase typical values. researchgate.netirjweb.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of 7-methyl-1H-benzo[d]imidazol-4-ol, complementing the static picture provided by quantum chemical calculations.

The benzimidazole scaffold can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. mdpi.comresearchgate.net Computational studies, often combined with experimental techniques like NMR spectroscopy, can elucidate the relative stabilities of these tautomers and the energy barriers for their interconversion. mdpi.com

For instance, studies on related benzimidazole derivatives have shown that in solution, a rapid tautomeric exchange can occur, leading to an averaging of spectroscopic signals. mdpi.com However, in the solid state, a single tautomer is often favored and locked in the crystal lattice. mdpi.comresearchgate.net The presence of substituents and the nature of the solvent can significantly influence the tautomeric equilibrium. mdpi.com Conformational analysis also explores the different spatial arrangements (rotamers) of the molecule, which can be crucial for its interaction with biological targets. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or enzyme. nih.govnih.gov These simulations provide detailed insights into the binding mode, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-receptor complex. nih.gov

For example, in the development of novel benzimidazole-based inhibitors, molecular docking is used to identify the most probable binding poses within the active site of a target enzyme. nih.gov Subsequent MD simulations can then be employed to assess the stability of these poses over time and to calculate the binding free energy, providing a more accurate prediction of binding affinity. Studies on various benzimidazole derivatives have successfully used these methods to understand their mechanism of action as anticancer agents by targeting enzymes like human topoisomerase I or as inhibitors of other key proteins. nih.govnih.gov For instance, docking studies of a benzimidazole derivative with the GABA-A receptor revealed crucial hydrogen bond interactions with specific amino acid residues, explaining its modulatory activity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. bldpharm.com The fundamental principle of QSPR is that the properties of a chemical compound are intrinsically linked to its molecular structure. mdpi.com These studies are instrumental in medicinal chemistry and materials science for predicting the properties of new or untested compounds without the need for expensive and time-consuming experiments. nih.gov

A typical QSPR study involves several key steps:

Data Set Selection: A series of related compounds with known experimental values for a specific property (e.g., boiling point, solubility, biological activity) is selected. bldpharm.com

Descriptor Generation: For each molecule in the set, a variety of numerical values known as molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (related to the 3D structure), or quantum-chemical (e.g., dipole moment, orbital energies). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that best correlates the calculated descriptors with the experimental property. nih.gov

Validation: The predictive power of the model is rigorously tested, often using an external set of compounds not included in the initial model development. nih.gov

For the benzimidazole class of compounds, QSPR studies have been successfully applied to predict various properties. For instance, researchers have developed QSPR models for benzimidazole derivatives to predict their activity as topoisomerase inhibitors or their partition coefficients (LogP), a measure of lipophilicity. nih.govnih.gov In one such study on benzazole derivatives, a 3D-QSAR model demonstrated a strong correlation between the steric and electrostatic fields and the inhibitory activity against topoisomerase II. nih.gov The model revealed that specific substitutions at certain positions on the benzimidazole ring system could enhance or diminish activity. nih.gov

While no specific QSPR models for this compound have been detailed in the literature, a hypothetical QSPR model for predicting a property like water solubility might take the form of the equation shown in the table below. The descriptors in such a model would quantify aspects like the molecule's size, polarity, and hydrogen bonding capacity, which are influenced by the methyl and hydroxyl groups.

Table 1: Example of a Hypothetical QSPR Model Equation This table is for illustrative purposes and does not represent a real model for the target compound.

Model ComponentDescriptionExample Value/Term
Dependent Property The property to be predicted.LogS (Logarithm of Water Solubility)
Independent Variables Calculated molecular descriptors.Molecular Weight (MW), LogP, Polar Surface Area (PSA)
Equation Form A linear or non-linear equation.LogS = c₀ + (c₁ * MW) + (c₂ * LogP) + (c₃ * PSA)
Coefficients (c) Constants determined by regression analysis.c₀ = 0.5, c₁ = -0.01, c₂ = -0.8, c₃ = 0.05

Prediction of Spectroscopic Parameters and Excited State Behavior

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties and excited-state dynamics of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and understanding the photophysical and photochemical behavior of compounds.

For benzimidazole derivatives, DFT calculations have been employed to predict vibrational spectra (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netsigmaaldrich.com For example, a theoretical study on 2-ethyl-1H-benzo[d]imidazole used DFT (B3LYP/6-31G(d)) calculations to compute its vibrational frequencies. sigmaaldrich.com The calculated frequencies, after appropriate scaling, showed excellent agreement with the experimental FT-IR spectrum, allowing for a detailed assignment of the vibrational modes. sigmaaldrich.com

The excited-state properties of benzimidazoles are of particular interest due to their fluorescence characteristics and potential for applications in sensors and photodynamic therapy. A phenomenon often studied in hydroxyl-substituted benzimidazoles is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to a nitrogen atom on the imidazole ring, leading to the formation of a transient keto-tautomer. This tautomer often has a distinct fluorescence emission at a longer wavelength compared to the initial enol form.

Time-Dependent DFT (TD-DFT) is the primary computational tool for investigating such excited-state phenomena. It can be used to calculate the energies of vertical excitations (corresponding to UV-Vis absorption), optimize the geometries of excited states, and map the potential energy surfaces for processes like ESIPT. researchgate.net Studies on related hydroxyphenyl-benzimidazole derivatives have used TD-DFT to elucidate the ultrafast dynamics of the ESIPT process, which can occur on the femtosecond timescale.

For this compound, DFT and TD-DFT calculations could provide significant insights. They could predict its characteristic spectroscopic signatures and explore the likelihood and dynamics of ESIPT between the 4-ol group and the imidazole ring. The table below illustrates the kind of data that would be generated from such a computational study.

Table 2: Example of Predicted Spectroscopic and Excited-State Data for a Benzimidazole Derivative This table is illustrative, based on typical results for related compounds, and does not represent calculated data for this compound.

ParameterComputational MethodPredicted Value/Observation
Ground State Dipole Moment DFT/B3LYP/6-311G(d,p)3.5 D
HOMO-LUMO Energy Gap DFT/B3LYP/6-311G(d,p)4.8 eV
Key IR Vibrational Frequency DFT/B3LYP/6-311G(d,p)ν(O-H): ~3450 cm⁻¹ (scaled)
¹³C NMR Chemical Shift GIAO-DFTC4-OH: ~155 ppm
UV-Vis Absorption Max (λₘₐₓ) TD-DFT295 nm (S₀ → S₁)
Excited State TD-DFTPotential for ESIPT to a keto tautomer
Fluorescence Emission (Keto) TD-DFTPredicted at ~480 nm

These computational approaches provide a powerful framework for understanding the chemical and physical properties of this compound at a molecular level, guiding future experimental work.

Mechanistic Investigations of 7 Methyl 1h Benzo D Imidazol 4 Ol and Its Analogs in Molecular Systems

Molecular Interactions with Biological Macromolecules

The structural features of the benzimidazole (B57391) ring system, including its aromaticity and the presence of nitrogen heteroatoms, facilitate a range of interactions with biological macromolecules like proteins and nucleic acids.

The interaction of benzimidazole derivatives with macromolecules is primarily governed by a combination of non-covalent forces. The imidazole (B134444) portion of the benzimidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), allowing it to form crucial hydrogen bonds with amino acid residues in protein active sites. researchgate.netresearchgate.net For instance, studies on other heterocyclic compounds show that interactions with residues like Aspartate are common. researchgate.net

In the solid state, crystal structure analyses of benzimidazole derivatives have revealed extensive networks of hydrogen bonds. For example, in the hydrated form of one analog, hydrogen bonds form between the water molecules and the nitrogen atoms of the imidazole ring, creating an infinite chain motif. researchgate.netmdpi.com These types of interactions are critical for the specific binding and orientation of the molecule within a receptor's binding pocket.

Certain planar aromatic heterocyclic compounds, including analogs of benzimidazole, have been shown to interact with DNA. One primary mechanism of interaction is intercalation, where the planar ring system inserts itself between the base pairs of the DNA double helix. This mode of binding is characteristic of some DNA-targeting agents.

For example, a benzo[f]imidazo[1,5b]-isoquinoline derivative, which contains a similar fused heterocyclic system, was synthesized and studied for its DNA binding properties. nih.gov Research showed that such molecules can act as intercalating agents. nih.gov This intercalation can lead to structural distortions of the DNA, such as unwinding of the helix and changes in its length, which can interfere with cellular processes like DNA replication and transcription. While some benzimidazole analogs may act as intercalating agents, others might bind in the minor or major grooves of DNA, depending on their specific structure and substituents.

Enzyme Inhibition Mechanisms

The benzimidazole scaffold is a common structural motif in a variety of enzyme inhibitors. By mimicking endogenous substrates or binding to allosteric sites, these compounds can modulate or inhibit enzyme function, making them valuable tools in biochemical research and drug discovery.

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes. Inhibitors of these enzymes are of significant interest. Studies on structurally related benzoxazoles, which share a bicyclic aromatic structure with benzimidazoles, have shed light on potential inhibitory mechanisms.

A series of 2-substituted benzoxazoles were investigated for their ability to inhibit human Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα). researchgate.net The inhibitory activity was determined by measuring the relaxation of supercoiled plasmid DNA. researchgate.net Several derivatives were found to inhibit one or both enzymes, with some compounds showing dual inhibitory effects. researchgate.net The structure-activity relationship (SAR) studies indicated that bulky substituents on the phenyl ring increased the inhibitory activity against both Topoisomerase I and II. researchgate.net This suggests that benzimidazole analogs with appropriate substitutions could also function as topoisomerase inhibitors, interfering with the DNA cleavage-ligation reaction cycle of these enzymes.

Table 1: Inhibition of Human Topoisomerases by Benzoxazole (B165842) Analogs

Compound Target Enzyme IC50 (µM)
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) Topo I 104
2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) Topo II 71

Data sourced from a study on benzoxazole derivatives, which are structurally similar to benzimidazoles. researchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govresearchgate.net THF is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for inhibition. nih.gov

DHFR inhibitors act by binding to the active site of the enzyme, preventing the binding of the natural substrate, DHF. researchgate.net Many DHFR inhibitors are heterocyclic compounds that mimic the structure of folate. rjsocmed.com The binding involves hydrogen bonds, hydrophobic interactions, and van der Waals forces within the enzyme's active site. researchgate.net For example, the pteridine (B1203161) ring of folate forms key hydrogen bonds, and inhibitors are often designed to replicate these interactions. researchgate.net Benzimidazole derivatives, as heterocyclic compounds, have the potential to fit within the DHFR active site and establish similar binding interactions. Research on a series of tetrahydro-1H-dibenzo[b,e] nih.govnih.govdiazepine analogs, which also possess a heterocyclic core, identified a compound with potent DHFR inhibition, being 20 times more active than methotrexate. nih.gov

Dipeptidyl peptidase III (DPP III) is a zinc-containing exopeptidase that plays a role in the mammalian pain modulatory system. nih.gov The search for potent inhibitors of this enzyme has led to the investigation of various chemical scaffolds, including benzimidazole derivatives.

In one study, a series of amidino-substituted benzimidazoles were synthesized and evaluated for their ability to inhibit DPP III. nih.gov Two compounds featuring a cyclobutane (B1203170) ring linking two benzimidazole moieties were identified as strong, competitive inhibitors of human DPP III, with IC50 values below 5 µM. nih.gov One of these compounds demonstrated time-dependent inhibition, suggesting a two-step mechanism involving the rapid formation of an initial enzyme-inhibitor complex followed by a slower isomerization to a more stable, tightly bound complex. nih.gov The binding was shown to be competitive with the peptide substrate valorphin, indicating that the inhibitor interacts with the enzyme's active site. nih.gov

Table 2: Inhibition of Human DPP III by Benzimidazole Analogs

Compound Inhibition Type IC50 (µM) Ki (µM)
Compound 1' Time-dependent < 5 0.20
Compound 4' Competitive < 5 N/A

Data sourced from a study on diamidino substituted dibenzimidazoles. nih.gov

Aromatase Enzyme Activity Modulation

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy in estrogen-dependent breast cancer. nih.gov The imidazole and triazole moieties are significant structural features for the development of potent nonsteroidal aromatase inhibitors due to their ability to coordinate with the heme iron atom in the enzyme's active site. researchgate.netmdpi.com

Benzimidazole derivatives have been a focus of research for new aromatase inhibitors. nih.gov Studies on various benzimidazole-triazolothiadiazine derivatives have shown promising aromatase inhibitory activity. For instance, in a series of synthesized compounds, compounds 5e and 5m exhibited activity comparable to the reference drug letrozole. mdpi.com Specifically, compound 5e demonstrated an IC₅₀ value of 0.032 ± 0.042 µM, which was only slightly less potent than letrozole's IC₅₀ of 0.024 ± 0.001 µM. mdpi.com

The mechanism of inhibition for these nonsteroidal inhibitors typically involves competitive binding to the active site of the aromatase enzyme. The nitrogen atom of the imidazole or triazole ring forms a coordinate bond with the ferric ion of the heme group, thereby blocking the binding of the natural androgen substrate and inhibiting estrogen synthesis. researchgate.netnih.gov

While direct studies on 7-methyl-1H-benzo[d]imidazol-4-ol are not extensively detailed in the provided context, the structural similarity to known imidazole and benzimidazole-based aromatase inhibitors suggests a potential for similar activity. The presence of the benzimidazole core is a key feature for this class of inhibitors.

CompoundIC₅₀ (µM) on AromataseReference
Letrozole0.024 ± 0.001 mdpi.com
Compound 5e0.032 ± 0.042 mdpi.com
Compound 470.114 nih.gov
Compound 510.31 nih.gov
Compound 520.36 nih.gov
Compound 205.42 - 8.79 (range) nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.netajms.iq Benzimidazole derivatives have emerged as a promising class of cholinesterase inhibitors. researchgate.netajms.iq

Kinetic studies of various benzimidazole derivatives have revealed different modes of inhibition. For example, a study on methylrosmarinate, while not a benzimidazole, demonstrated a linear mixed-type inhibition of BChE, with a Kᵢ value of 3.73 ± 1.52 µM. nih.gov This type of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

In the context of benzimidazole derivatives, novel hybrid compounds have been synthesized and evaluated for their AChE inhibitory activity. researchgate.netajms.iq For instance, a series of 1H-benzo[d]imidazole-1-yl derivatives coupled with coumaric acid, cinnamic acid, and lipoic acid showed potent AChE inhibition. researchgate.netajms.iq Compound-1 from this series exhibited an inhibition percentage of 95.386%, which is comparable to the approved drug galantamine. researchgate.netajms.iq

The inhibitory mechanism of these compounds often involves interactions with key residues in the active site of the AChE enzyme. Molecular docking studies of some oxazolone (B7731731) derivatives have shown non-covalent interactions within the AChE active site. nih.gov While specific kinetic data for this compound is not available, the benzimidazole scaffold is a key feature for potent AChE inhibition.

CompoundEnzymeInhibition DataReference
MethylrosmarinateBChEKᵢ = 3.73 ± 1.52 µM (Linear mixed-type) nih.gov
Compound-1 (benzimidazole derivative)AChE95.386% inhibition researchgate.netajms.iq
Compound-3 (benzimidazole derivative)AChE88.647% inhibition researchgate.netajms.iq
GalantamineAChEHigh inhibition (reference) researchgate.netajms.iq
Oxazolone Derivative (1)hAChEIC₅₀ = 9.2 ± 2.3 µM nih.gov
Oxazolone Derivative (6)hAChEIC₅₀ = 246.3 ± 51.2 µM nih.gov

Cytochrome P450 14α-Demethylase (CYP51) Inhibition

Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in eukaryotes. nih.gov In fungi, it is the target for azole antifungal agents, while in mammals, it is involved in cholesterol synthesis. nih.gov The inhibition of CYP51 by azole compounds, including those with an imidazole ring, is a well-established mechanism. nih.gov

The primary mechanism of inhibition involves the binding of the azole's nitrogen atom to the heme iron atom within the active site of the CYP51 enzyme. nih.gov This interaction prevents the binding and subsequent demethylation of the natural sterol substrates. The binding is predominantly stabilized by hydrophobic interactions with conserved residues in the active site. nih.gov

Crystal structures of human CYP51 in complex with antifungal drugs like ketoconazole (B1673606) and econazole (B349626) have revealed significant conformational changes in the B' helix and the F-G loop regions upon ligand binding. nih.gov These changes are consistent with the membrane-associated nature of the enzyme and its substrate. nih.gov

While specific studies on this compound are not provided, its benzimidazole structure, which contains an imidazole ring, suggests a potential for CYP51 inhibition through a similar mechanism of action as other azole-based inhibitors.

Receptor-Ligand Binding Dynamics and Antagonism Pathways (e.g., Androgen Receptor Antagonism)

The androgen receptor (AR) is a key player in the development and progression of prostate cancer. Antagonizing this receptor is a major therapeutic approach. nih.gov Second-generation AR antagonists, such as enzalutamide (B1683756) and apalutamide, function by competitively binding to the ligand-binding domain (LBD) of the AR. nih.gov

This competitive binding prevents the natural androgen ligands, like dihydrotestosterone (B1667394) (DHT), from binding to and activating the receptor. The antagonism pathway of these drugs involves multiple steps:

Inhibition of androgen binding.

Prevention of the receptor's nuclear translocation.

Blockade of the receptor's binding to DNA.

Inhibition of co-activator recruitment. nih.gov

While there is no specific information in the provided context regarding the androgen receptor antagonism of this compound, the general principles of AR antagonism by small molecules provide a framework for how such a compound might act if it were to target this receptor. The effectiveness of such a compound would depend on its binding affinity for the AR's LBD and its ability to disrupt the subsequent steps in AR signaling.

Modulation of Microtubule Dynamics

Microtubules are dynamic polymers essential for various cellular processes, including cell division, making them an important target for anticancer drugs. Some imidazole-based compounds have been shown to modulate microtubule dynamics. nih.gov

For instance, a class of imidazole-based chalcones (IBCs) has been identified as potential antimitotic agents. nih.gov These compounds have demonstrated the ability to induce microtubule catastrophe. Computational studies suggest that these molecules can bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding disrupts the normal process of microtubule polymerization and depolymerization, leading to mitotic arrest and cell death.

Immunofluorescence studies have shown that certain imidazole chalcone (B49325) analogs cause effects on microtubule dynamics that are similar to those of nocodazole, a known microtubule-destabilizing agent. nih.gov While the provided information does not directly address this compound, the findings for other imidazole-containing compounds suggest that this structural motif can be a key pharmacophore for interacting with and modulating the dynamics of microtubules.

Structure Activity/property Relationship Sar/spr Studies for 7 Methyl 1h Benzo D Imidazol 4 Ol Derivatives

Influence of Substituent Position and Electronic Nature on Molecular Efficacy

The biological activity of 7-methyl-1H-benzo[d]imidazol-4-ol derivatives is significantly influenced by the nature and position of substituents on the benzimidazole (B57391) ring system. The electronic properties, steric hindrance, and hydrogen bonding capabilities of these substituents play a pivotal role in the molecular recognition by biological targets.

The hydroxyl group at the C-4 position of the benzimidazole ring is a key functional group that can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form crucial interactions with amino acid residues in the binding sites of target proteins. The presence and position of this hydroxyl group can significantly impact the binding affinity and selectivity of the molecule. For instance, in a series of benzimidazole derivatives, the position of a hydroxyl group on the benzyl (B1604629) substituent was found to influence analgesic potency. wikipedia.org While specific studies on the C-4 hydroxyl group of this compound are not extensively documented in the provided results, the general principles of medicinal chemistry suggest its importance in forming directed interactions within a receptor pocket.

The methyl group at the C-7 position is expected to influence the molecule's properties in several ways. Its lipophilic nature can enhance binding to hydrophobic pockets within a receptor. Furthermore, the steric bulk of the methyl group can orient the molecule in a specific conformation, which may be favorable or unfavorable for binding, depending on the topology of the binding site. In studies on other benzimidazole derivatives, the position of a methyl group has been shown to be critical for activity. For example, in a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, a methyl group at the 6-position was found to orient the molecule favorably within the allosteric recognition site of the GABA-A receptor, whereas a 5-methyl derivative led to a steric clash and loss of interaction. nih.gov This highlights the profound impact that the positional isomerism of a simple methyl group can have on molecular recognition.

The C-2 position of the benzimidazole ring is a common site for chemical modification to modulate biological activity. The introduction of different substituents at this position can significantly alter the electronic and steric profile of the molecule, thereby affecting its binding affinity.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and a lipophilic substituent. Its incorporation can enhance metabolic stability and membrane permeability. Studies on related heterocyclic compounds have shown that electron-withdrawing groups can increase biological activity. researchgate.net For instance, the synthesis of 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole highlights the interest in fluorinated substituents at the C-2 position. mdpi.com

Phenyl Group: A phenyl group at the C-2 position introduces a bulky, aromatic substituent that can engage in π-π stacking and hydrophobic interactions with the target protein. The substitution pattern on this phenyl ring can be further explored to fine-tune the binding affinity. For example, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the nature of the substituent on the 2-aryl group had a significant impact on antitubercular and antibacterial activities. nih.gov Halogen substitutions on the phenyl ring were found to enhance biological activity due to their electron-withdrawing effects. nih.gov

C-2 SubstituentKey PropertiesPotential Impact on Binding Affinity
Trifluoromethyl Electron-withdrawing, lipophilicCan enhance metabolic stability and binding through specific interactions.
Phenyl Bulky, aromatic, lipophilicCan participate in π-π stacking and hydrophobic interactions. Substituents on the phenyl ring can further modulate activity.

Substitution at the N-1 and N-3 positions of the imidazole (B134444) ring is a critical strategy for modifying the properties of benzimidazole derivatives. The N-1 and N-3 positions can be alkylated or acylated to introduce a variety of functional groups, which can influence the molecule's solubility, metabolic stability, and interaction with biological targets. nih.gov The hydrogen atom on the imidazole nitrogen is crucial for hydrogen bonding, and its replacement with other groups can modulate this interaction. researchgate.net For example, N-1 substitution in some benzimidazole series has been shown to increase chemotherapeutic activity. nih.gov In the context of nitazene (B13437292) opioids, which are a class of benzimidazole derivatives, the N,N-dialkylaminoethyl group at the N-1 position is a key structural feature for their potent opioid activity. wikipedia.org

Development of Predictive Models for Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent derivatives. 3D-QSAR studies, such as k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), have been successfully applied to other heterocyclic systems like 1,2,4-triazole (B32235) derivatives to understand the relationship between their structural features and anticancer activity. nih.gov Such models identify key steric and electrostatic fields that are important for biological activity, providing a roadmap for further structural modifications. nih.gov While specific QSAR studies on this compound derivatives were not found in the provided search results, the application of such models would be a logical step in the rational design of new analogues.

Ligand Efficiency and Potency Optimization through Systematic Structural Modifications

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a useful guide for optimizing lead compounds, as smaller, more efficient ligands are often considered to have a higher probability of being developed into successful drugs. acs.org The optimization of potency for benzimidazole derivatives often involves a systematic approach of modifying different parts of the molecule and evaluating the impact on biological activity. researchgate.netnih.gov

Lead optimization efforts for other benzimidazole series have demonstrated the successful application of these principles. For example, in the development of PI3Kδ inhibitors, systematic modifications led to the discovery of potent and selective compounds with good pharmacokinetic properties. nih.govacs.org Similarly, in the development of BCATm inhibitors, SAR studies around the benzimidazole scaffold led to significant improvements in potency and pharmacokinetic properties. researchgate.net

The general strategies for optimizing the potency of this compound derivatives would likely involve:

Emerging Applications of 7 Methyl 1h Benzo D Imidazol 4 Ol in Advanced Materials and Chemical Sensing

Fluorescent Chemosensors for Specific Ion and Molecular Detection

The development of fluorescent chemosensors for the selective detection of ions and neutral molecules is a burgeoning field of analytical chemistry. Benzimidazole (B57391) derivatives are frequently employed as the core structural unit in these sensors due to their versatile photophysical properties and ability to coordinate with various analytes.

Rational Design of Benzimidazole-Based Fluorophores

The rational design of fluorescent sensors based on the benzimidazole framework involves the strategic incorporation of two key components: a recognition unit (receptor) and a signaling unit (fluorophore). The benzimidazole moiety itself can serve as both. Its nitrogen atoms can act as a binding site for cations or a hydrogen-bond donor/acceptor site for anions, while the aromatic system constitutes the fluorophore.

The design process is guided by several principles:

Tuning Selectivity: Different substituents are attached to the benzimidazole core to create specific binding pockets for target analytes. For instance, incorporating amide or diamide (B1670390) groups can enhance anion binding through hydrogen bond formation.

Modulating Photophysical Properties: The choice of substituent can alter the electronic properties of the benzimidazole system, thereby tuning the absorption and emission wavelengths. Electron-donating or electron-withdrawing groups can be used to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Enhancing Quantum Yield: Molecular rigidity is a crucial factor for high fluorescence quantum yield. Design strategies often aim to create more rigid structures upon analyte binding to minimize non-radiative decay pathways. For example, the chelation of a metal ion can lock the conformation of the molecule, leading to a significant increase in fluorescence.

The design of novel benzimidazole-based chemosensors remains a challenging but active area of research, with goals to create systems that operate via mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).

Sensing Mechanisms via Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT)

Two powerful mechanisms underpin the function of many benzimidazole-based fluorescent sensors: CHEF and ESIPT.

Chelation-Enhanced Fluorescence (CHEF): This mechanism is commonly exploited for the detection of metal ions. In the unbound state, many fluorophores have low fluorescence intensity due to quenching processes, such as photoinduced electron transfer (PET) or the free rotation of parts of the molecule, which provides a non-radiative pathway for the excited state to relax. Upon chelation with a metal ion, these quenching pathways are inhibited. The coordination with the ion restricts intramolecular rotations and can block PET, forcing the molecule to relax through fluorescence and thus "turning on" or enhancing the emission signal.

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is characteristic of molecules that contain a pre-existing intramolecular hydrogen bond between a proton donor (like a hydroxyl group) and a proton acceptor (like an imine nitrogen) in close proximity. The 7-methyl-1H-benzo[d]imidazol-4-ol structure is ideally suited for this, with its hydroxyl group positioned next to an imidazole (B134444) nitrogen.

The ESIPT mechanism involves the following steps:

Upon photoexcitation, the acidity of the proton donor (–OH) and the basicity of the proton acceptor (=N–) increase.

An ultrafast transfer of the proton occurs in the excited state, forming a transient keto-tautomer.

This tautomer is electronically distinct from the initial enol-form and relaxes to the ground state by emitting a photon at a significantly longer wavelength (a large Stokes shift).

A rapid back-proton transfer in the ground state regenerates the original enol form.

This large separation between absorption and emission is highly advantageous for sensing applications as it minimizes self-absorption and background interference. The presence of an analyte can disrupt the intramolecular hydrogen bond, inhibiting the ESIPT process and causing a ratiometric shift in the fluorescence signal, with emission from the initial enol form increasing while the tautomer emission decreases.

Sensing Mechanism Principle Effect on Fluorescence Typical Analytes
CHEF Analyte binding restricts intramolecular motion or blocks PET.Fluorescence "turn-on" or significant enhancement.Metal ions (e.g., Al³⁺, Zn²⁺).
ESIPT Analyte binding disrupts the intramolecular hydrogen bond, inhibiting proton transfer.Ratiometric change: decrease in tautomer emission (long wavelength) and increase in enol emission (short wavelength).Ions or molecules that interact with the H-bond.

Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly luminescent when they aggregate or are in the solid state. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state. In solution, these motions act as non-radiative decay channels for the excited state energy, quenching fluorescence. In an aggregate, these motions are physically hindered, which closes the non-radiative channels and forces the excited state to decay radiatively, resulting in strong light emission.

Benzimidazole derivatives have been designed to exhibit AIE properties. For example, the introduction of rotor-like groups such as triphenylamine (B166846) or tetraphenylethylene (B103901) onto a benzimidazole core can induce AIE activity. The hydroxyl group in molecules like 2-(2′-hydroxyphenyl)benzimidazole (HPBI), a structural analog to this compound, has been shown to be significant in its AIE process. Such AIE-active compounds, often called "AIEgens," are valuable for developing highly sensitive sensors, as the fluorescence signal is generated against a dark background, leading to a high signal-to-noise ratio.

Applications in Organic Electronics and Optoelectronic Devices

The unique electronic structure of the benzimidazole ring system also makes it a valuable component in materials for organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices.

Semiconductor Properties and Charge Transport

The semiconductor properties of benzimidazole derivatives arise from their extended π-conjugated systems, which facilitate the movement of charge carriers. The benzimidazole moiety is known for its electron-accepting ability, which makes it a useful building block for n-type (electron-transporting) or ambipolar materials.

The charge transport characteristics are governed by the energy levels of the frontier molecular orbitals, the HOMO and LUMO. The HOMO level relates to the ability to donate an electron (p-type behavior), while the LUMO level relates to the ability to accept an electron (n-type behavior). The energy gap between HOMO and LUMO determines the intrinsic semiconductor properties and influences the material's color and absorption spectrum.

Theoretical studies, such as those using Density Functional Theory (DFT), show that in many benzimidazole derivatives, the HOMO is distributed across the entire π-conjugated system, while the LUMO can be localized on specific parts of the molecule, such as an acceptor unit attached to the benzimidazole core. This separation of orbitals is key to creating materials with efficient charge transfer properties, which are essential for optoelectronic devices.

Compound Class HOMO (eV) LUMO (eV) Energy Gap (eV) Key Feature
Imidazole-based D-π-A Dyes~ -5.5 to -5.8~ -2.7 to -3.2~2.6 to 2.8Intramolecular Charge Transfer (ICT) character.
M-41HBI-2MTMB-6.712-2.2344.478Low energy gap suggesting favorable electronic interactions.

This table presents representative data for benzimidazole-based systems to illustrate typical electronic properties.

Photovoltaic Performance and Light Absorptivity

The same properties that make benzimidazole derivatives suitable for OLEDs—good charge transport, high thermal stability, and tunable electronic properties—also make them promising candidates for use in organic photovoltaic (OPV) devices. In an OPV, a material must absorb light efficiently to generate an exciton (B1674681) (a bound electron-hole pair) and then effectively separate this pair into free charge carriers that can be collected at the electrodes.

Benzimidazole derivatives can be engineered to have strong absorption in the visible or UV regions of the spectrum. Their ability to act as either electron donors or acceptors allows them to be incorporated into the bulk heterojunction (BHJ) structure of modern OPVs. The development of benzimidazole-based materials with high light absorptivity and efficient charge separation and transport is an active area of research aimed at improving the power conversion efficiency of next-generation solar cells.

Corrosion Inhibition on Metal Surfaces: Mechanisms and Efficiency

There is a lack of specific studies detailing the mechanisms and efficiency of this compound as a corrosion inhibitor. Research on analogous benzimidazole compounds suggests that their inhibitive properties stem from the ability of the molecule to adsorb onto the metal surface, forming a protective layer. This adsorption is often facilitated by the nitrogen atoms in the imidazole ring and other functional groups, which can coordinate with the metal. The specific influence of the methyl and hydroxyl groups of this compound on this process, including the nature of the adsorption (physisorption or chemisorption) and the resulting inhibition efficiency on different metals, remains an area for future investigation. Without dedicated experimental data, a detailed analysis of its performance against corrosion is not possible at this time.

Catalytic Applications as Ligands in Asymmetric Synthesis

Similarly, the application of this compound as a ligand in catalytic asymmetric synthesis is not well-documented in current research. Chiral ligands based on imidazole and benzimidazole structures are known to be effective in a variety of asymmetric transformations, where they coordinate with a metal center to create a chiral environment that favors the formation of one enantiomer of a product over the other. The potential of this compound to act as a chiral ligand would depend on its successful resolution into enantiomers and its subsequent performance in catalytic systems. However, there are no available studies that report on its use in this context, and therefore, no data on its efficacy, the types of reactions it might catalyze, or the enantioselectivities that could be achieved.

Future Directions and Interdisciplinary Research Opportunities for 7 Methyl 1h Benzo D Imidazol 4 Ol

Innovations in Green and Sustainable Synthesis Technologies for Hydroxylated Benzimidazoles

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often costly, time-consuming, and environmentally detrimental, relying on harsh reagents and high temperatures. mdpi.comresearchgate.netnih.gov Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic routes. researchgate.netsphinxsai.com For hydroxylated benzimidazoles like 7-methyl-1H-benzo[d]imidazol-4-ol, future research will likely focus on adopting and refining these eco-friendly methodologies.

Key areas of innovation include the use of green catalysts, alternative energy sources, and environmentally benign solvents. researchgate.net Nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), have demonstrated high efficacy in promoting the cyclocondensation of o-phenylenediamines with aldehydes, offering advantages like high yields, short reaction times, and catalyst recyclability. researchgate.netmdpi.com Similarly, the application of deep eutectic solvents (DES) as both the reaction medium and reagent presents a sustainable pathway for synthesizing substituted benzimidazoles. nih.gov

Microwave irradiation is another green technique that significantly accelerates reaction times, often reducing them to mere minutes, and can be employed in solvent-free conditions or with non-toxic solvents like water or ethanol. mdpi.comresearchgate.netacs.org Research indicates that microwave-assisted synthesis can produce excellent yields for various benzimidazole derivatives. mdpi.com The future synthesis of this compound will likely leverage these technologies to create more efficient and sustainable manufacturing processes.

Table 1: Comparison of Green Synthesis Methodologies for Benzimidazoles

Methodology Catalyst/Medium Key Advantages Relevant Findings
Nanocatalysis Zinc Oxide (ZnO-NPs) High yields, short reaction times, catalyst is recyclable, environmentally friendly. researchgate.netmdpi.com Nano-catalyzed methods show higher yields compared to traditional approaches. mdpi.com
Deep Eutectic Solvents (DES) Choline chloride-based Acts as both solvent and reagent, avoids external solvents, simplifies work-up. nih.gov Provides a selective and sustainable method for producing 1,2-disubstituted or 2-substituted benzimidazoles. nih.gov
Microwave Irradiation Ionic Liquids (e.g., [BMIM]HSO₄) or catalyst-free Rapid reaction times (often minutes), high yields and purity, can be solvent-free. mdpi.comresearchgate.net Effective for both electron-donating and electron-withdrawing substituted aldehydes. mdpi.com
Aqueous Synthesis Water Environmentally benign, economical, often requires no additional catalyst. sphinxsai.com A straightforward method for C-N cross-coupling reactions has been developed in water. sphinxsai.com

Exploration of Novel Reactivity and Unconventional Transformation Pathways

The benzimidazole core of this compound is rich in chemical reactivity, offering multiple sites for functionalization. Future research will delve into exploring novel and unconventional transformation pathways to generate a diverse library of derivatives. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups, in addition to the reactive sites on the imidazole (B134444) ring, provides a template for varied chemical modifications.

One promising avenue is the continued exploration of cyclocondensation reactions between o-phenylenediamines and aldehydes or carboxylic acids under novel catalytic systems. nih.govresearchgate.net For instance, the reaction of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde can be catalyzed by ZnO nanoparticles, which activate the aldehyde for nucleophilic attack. mdpi.com

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex benzimidazole-containing structures in a single step. researchgate.net Investigating the reactivity of this compound or its precursors in MCRs could lead to the discovery of novel molecular frameworks with unique properties. The development of new synthetic routes, such as the nucleophilic substitution of intermediates, can also lead to fused heterocyclic systems like benzo mdpi.commdpi.comimidazo[1,2-d] researchgate.netmdpi.comresearchgate.nettriazines. mdpi.com Exploring such transformations starting from derivatives of this compound could yield entirely new classes of compounds.

Integration of Advanced Computational Methods for Deeper Predictive Understanding

Advanced computational methods are becoming indispensable tools in modern chemical research, offering deep insights into molecular properties and reactivity. mdpi.comnih.govresearchgate.net For this compound, the integration of techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations will be crucial for accelerating research and development.

DFT calculations can be used to optimize geometric structures, predict spectroscopic properties (like IR and NMR), and elucidate electronic characteristics, providing a strong correlation with experimental data. nih.govresearchgate.net These calculations can also illuminate reaction mechanisms, for example, by modeling the activation of reactants by a catalyst. mdpi.com Molecular docking studies are particularly valuable for predicting the binding interactions of benzimidazole derivatives with biological targets, such as enzymes or DNA, which is a key step in drug discovery. nih.govmdpi.comresearchgate.net MD simulations can further explore the dynamic behavior and stability of these ligand-receptor complexes over time. researchgate.net

By employing these computational tools, researchers can screen virtual libraries of this compound derivatives for desired properties before committing to their synthesis, saving significant time and resources. This predictive power allows for a more rational design of molecules with specific functions. mdpi.comresearchgate.net

Table 2: Applications of Computational Methods in Benzimidazole Research

Computational Method Application Insights Gained
Density Functional Theory (DFT) Structure optimization, electronic properties, reaction mechanisms. researchgate.netnih.govresearchgate.net Provides optimized geometries, predicts spectroscopic data, and clarifies reaction pathways. mdpi.comnih.gov
Molecular Docking Predicting binding modes and affinities with biological targets. nih.govmdpi.comresearchgate.net Identifies potential biological targets and key binding interactions for drug design. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules and complexes. mdpi.comresearchgate.net Assesses the stability of ligand-receptor complexes and conformational changes over time. researchgate.net
In Silico ADME/Tox Analysis Predicting absorption, distribution, metabolism, excretion, and toxicity. researchgate.net Helps in the early stages of drug development to assess the "druggability" of compounds. researchgate.net

Design and Synthesis of Multi-Functional Derivatives with Tunable Properties

The inherent structural features of the benzimidazole scaffold make it an exceptional candidate for the design of multi-functional molecules with tunable properties. researchgate.netresearchgate.net The this compound molecule serves as an excellent starting point for creating derivatives where electronic and photophysical properties can be precisely controlled through chemical modification.

The π-bridging ability, electron-accepting nature, and metal-ion chelating properties of the benzimidazole unit are key to its functionality. researchgate.netresearchgate.net By strategically adding different functional groups to the core structure of this compound, it is possible to create derivatives with tailored characteristics. For example, attaching electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) properties, which is fundamental for developing fluorescent sensors and materials for optoelectronics. researchgate.net

The synthesis of such derivatives can be achieved through various established and emerging chemical reactions. acs.orgmdpi.comnih.gov The hydroxyl and methyl groups on the benzene (B151609) ring, along with the N-H group of the imidazole moiety, are prime targets for functionalization, allowing for the introduction of a wide range of substituents to tune properties like solubility, lipophilicity, and binding specificity. nih.govnih.gov

Bridging Fundamental Research with Potential Technological Advancements in Materials and Sensing

A significant future direction for research on this compound involves translating fundamental chemical knowledge into tangible technological advancements, particularly in the fields of materials science and chemical sensing. researchgate.netresearchgate.net The unique photophysical properties of benzimidazole derivatives make them highly attractive for developing optical sensors. doaj.orgiitrpr.ac.in

Benzimidazole-based compounds have been successfully incorporated into fluorescent chemosensors for detecting pH changes and the presence of various metal ions and anions. researchgate.netmdpi.com The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which are modulated by the interaction of the analyte with the benzimidazole core. researchgate.net Derivatives of this compound could be designed to be highly selective and sensitive probes for specific analytes of environmental or biomedical importance. mdpi.com

In materials science, benzimidazoles are being used as organic linkers to construct metal-organic frameworks (MOFs). researchgate.netmdpi.com These crystalline, porous materials have applications in gas storage and separation, such as CO₂ capture. mdpi.com The specific geometry and functional groups of this compound could be exploited to create novel MOFs with tailored pore sizes and chemical environments, leading to materials with enhanced performance and selectivity. mdpi.com

Table 3: Potential Technological Applications for this compound Derivatives

Application Area Underlying Principle Potential Advancement
Optical Sensing Changes in fluorescence or color upon analyte binding (e.g., PET, ICT). researchgate.netmdpi.com Development of highly selective and sensitive chemosensors for pH, metal ions, and anions. researchgate.netdoaj.orgmdpi.com
Materials Science (MOFs) Use as an organic linker to create porous, crystalline structures. mdpi.com Synthesis of novel MOFs with high porosity and selectivity for applications like CO₂ capture. mdpi.com
Optoelectronics Tunable photophysical properties and π-conjugated systems. researchgate.net Design of new materials for applications in photovoltaics and non-linear optics. researchgate.net
Catalysis Use as ligands for transition metals in catalytic reactions. researchgate.net Development of novel catalysts for important organic transformations like Heck and Suzuki reactions. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 7-methyl-1H-benzo[d]imidazol-4-ol, and how can purity be ensured?

The synthesis typically involves two key steps:

  • Core formation : Condensation of o-phenylenediamine with a carboxylic acid or aldehyde derivative under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole backbone .
  • Substituent introduction : Methylation at the 7-position via alkylation or via Mannich reaction with formaldehyde and methylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Key signals include aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (δ 9–10 ppm, broad) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C8_8H8_8N2_2O, expected m/z 148.0637) .
  • IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) stretches .

Q. How should researchers handle hazards associated with this compound?

  • Safety protocols : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (GHS Category 2) .
  • Waste disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for organic waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved?

  • Multi-technique validation : Cross-validate NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms (e.g., imidazole vs. imidazolium) .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data (e.g., B3LYP/6-31G* level) .
  • Dynamic effects : Consider variable-temperature NMR to detect tautomerization or rotational barriers affecting splitting patterns .

Q. What strategies minimize byproducts during alkylation of the benzimidazole core?

  • Controlled stoichiometry : Use a slight excess (1.01–1.05 equiv) of methylating agents (e.g., methyl iodide) to avoid over-alkylation or imidazolium salt formation .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., dimerization) .

Q. How can the compound’s fluorescence or redox properties be exploited in medicinal chemistry?

  • Fluorophore design : Modify the hydroxyl group with electron-withdrawing substituents (e.g., nitro) to redshift absorption/emission for bioimaging applications .
  • Coordination chemistry : Explore metal complexation (e.g., with Cu2+^{2+} or Fe3+^{3+}) for catalytic or antimicrobial activity studies .
  • ROS scavenging : Assess antioxidant potential via DPPH or ABTS assays, leveraging the phenolic hydroxyl group’s redox activity .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Transition-state modeling : Use Gaussian or ORCA software to model Heck or Suzuki coupling pathways, optimizing parameters like solvent polarity .

Methodological Notes

  • Data contradiction : Always cross-reference experimental results with computational predictions and crystallographic data .
  • Scale-up challenges : For gram-scale synthesis, prioritize stepwise purification to avoid cumulative impurities .
  • Ethical compliance : Ensure all biological testing adheres to institutional ethics guidelines, particularly for cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.